molecular formula C9H18ClNO2 B12754151 5-t-Butyl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride CAS No. 84508-88-3

5-t-Butyl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride

Katalognummer: B12754151
CAS-Nummer: 84508-88-3
Molekulargewicht: 207.70 g/mol
InChI-Schlüssel: QAYKZMPZXTXYNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-t-Butyl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom and two oxygen atoms within its bicyclic framework. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .

Analyse Chemischer Reaktionen

5-t-Butyl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Wissenschaftliche Forschungsanwendungen

5-t-Butyl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 5-t-Butyl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes. The compound’s unique structure allows it to modulate the activity of enzymes and receptors, making it a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

5-t-Butyl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the t-butyl group, which can significantly influence its chemical properties and applications.

Eigenschaften

CAS-Nummer

84508-88-3

Molekularformel

C9H18ClNO2

Molekulargewicht

207.70 g/mol

IUPAC-Name

5-tert-butyl-6,8-dioxa-3-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-8(2,3)9-6-10-4-7(12-9)5-11-9;/h7,10H,4-6H2,1-3H3;1H

InChI-Schlüssel

QAYKZMPZXTXYNY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C12CNCC(O1)CO2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.